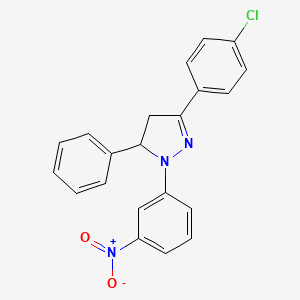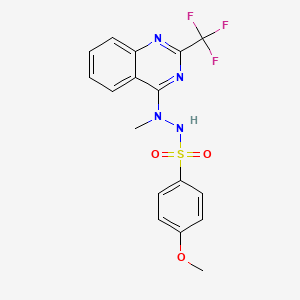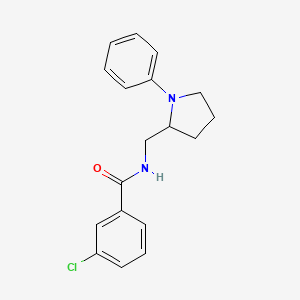![molecular formula C20H16F2N2O3 B2985489 N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868679-10-1](/img/structure/B2985489.png)
N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a carboxamide group (-CONH2), a methoxy group (-OCH3), and two fluorophenyl groups (C6H4F). These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate phenyl precursors. The fluorine atoms could be introduced using a fluorination reagent or by starting with fluorinated phenyl compounds . The methoxy group might be introduced using a methylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fluorophenyl, methoxy, and carboxamide groups attached to a pyridine ring. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the fluorine atoms could make the phenyl rings more reactive towards electrophilic aromatic substitution reactions . The carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents . The fluorine atoms could affect its reactivity and stability .Applications De Recherche Scientifique
Medicinal Chemistry and Kinase Inhibition
Discovery and Optimization for Kinase Inhibition : A study by Schroeder et al. (2009) on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides showcases the process of identifying potent and selective Met kinase inhibitors. Through structural modifications, they achieved improved enzyme potency and kinase selectivity, leading to a candidate with promising in vivo efficacy and pharmacokinetic profiles for clinical trials (Schroeder et al., 2009).
Neuroimaging and Receptor Studies
Serotonin 1A Receptor Imaging in Alzheimer's Disease : Research by Kepe et al. (2006) utilized a molecular imaging probe, closely related structurally to the compound , for quantifying serotonin 1A receptor densities in Alzheimer's disease patients. Their findings highlight the potential of such compounds in developing diagnostic tools for neurological conditions (Kepe et al., 2006).
Material Science and Polymer Research
Development of Electrochromic and Electrofluorescent Polymers : Sun et al. (2016) synthesized electroactive polyamides with bis(diphenylamino)-fluorene units, demonstrating outstanding thermal stability and reversible electrochromic characteristics. This work illustrates the compound's utility in creating advanced materials with potential applications in smart windows and displays (Sun et al., 2016).
Synthesis and Chemical Properties
Advances in Synthetic Methods : A study by Zhou et al. (2021) presents a high-yield synthetic method for a compound structurally similar to N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, showcasing advancements in chemical synthesis and potential for further chemical exploration (Zhou et al., 2021).
Mécanisme D'action
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. The Material Safety Data Sheet (MSDS) for the specific compound would provide detailed information. In general, contact with skin or eyes should be avoided, and inhalation or ingestion should be prevented .
Orientations Futures
The potential applications and future directions for this compound would depend on its properties and the field of interest. In pharmaceutical research, for example, it could be explored as a potential drug candidate. In materials science, it could be studied for its potential use in fluorinated materials .
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O3/c1-13-8-9-15(11-18(13)22)23-19(25)16-6-4-10-24(20(16)26)27-12-14-5-2-3-7-17(14)21/h2-11H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVHSNRYXJYCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,7-dimethyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985406.png)
![4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2985409.png)





![4,7,8-Trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985420.png)

![3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2985423.png)
![2-Oxadispiro[2.0.44.33]undecane](/img/structure/B2985426.png)
![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2985427.png)


